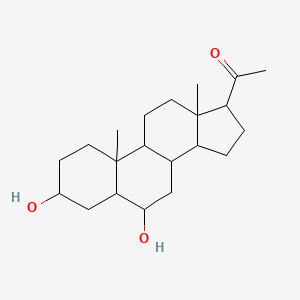
N'-(1-(2,4-Dichlorophenyl)ethylidene)-5-(2-ethoxyphenyl)-1H-pyrazole-3-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(1-(2,4-Dichlorophenyl)ethylidene)-5-(2-ethoxyphenyl)-1H-pyrazole-3-carbohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and is substituted with both dichlorophenyl and ethoxyphenyl groups. The presence of these substituents imparts distinct chemical properties to the compound, making it a subject of study in organic chemistry, medicinal chemistry, and material science.
Méthodes De Préparation
The synthesis of N’-(1-(2,4-Dichlorophenyl)ethylidene)-5-(2-ethoxyphenyl)-1H-pyrazole-3-carbohydrazide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, leading to the formation of the pyrazole core.
Introduction of the ethoxyphenyl group: This step involves the substitution reaction where an ethoxyphenyl group is introduced to the pyrazole ring.
Formation of the carbohydrazide: This involves the reaction of the pyrazole derivative with a suitable hydrazide.
Introduction of the dichlorophenyl group: The final step involves the condensation reaction between the pyrazole carbohydrazide and a dichlorophenyl aldehyde under acidic or basic conditions to form the final compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Analyse Des Réactions Chimiques
N’-(1-(2,4-Dichlorophenyl)ethylidene)-5-(2-ethoxyphenyl)-1H-pyrazole-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where substituents on the aromatic rings can be replaced by other nucleophiles under suitable conditions.
Condensation: The compound can participate in condensation reactions with various aldehydes or ketones, forming new derivatives with extended conjugation.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used, often resulting in structurally diverse derivatives.
Applications De Recherche Scientifique
N’-(1-(2,4-Dichlorophenyl)ethylidene)-5-(2-ethoxyphenyl)-1H-pyrazole-3-carbohydrazide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: The compound’s potential as a drug candidate is explored, particularly in the development of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of N’-(1-(2,4-Dichlorophenyl)ethylidene)-5-(2-ethoxyphenyl)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and are often elucidated through detailed biochemical and pharmacological studies.
Comparaison Avec Des Composés Similaires
N’-(1-(2,4-Dichlorophenyl)ethylidene)-5-(2-ethoxyphenyl)-1H-pyrazole-3-carbohydrazide can be compared with other similar compounds, such as:
N’-(1-(2,4-Dichlorophenyl)ethylidene)-5-(2-methoxyphenyl)-1H-pyrazole-3-carbohydrazide: This compound has a methoxy group instead of an ethoxy group, leading to different chemical and biological properties.
N’-(1-(2,4-Dichlorophenyl)ethylidene)-5-(2-chlorophenyl)-1H-pyrazole-3-carbohydrazide:
N’-(1-(2,4-Dichlorophenyl)ethylidene)-5-(2-nitrophenyl)-1H-pyrazole-3-carbohydrazide: The nitro group introduces different electronic effects, influencing the compound’s reactivity and biological activity.
Propriétés
Numéro CAS |
303107-78-0 |
|---|---|
Formule moléculaire |
C20H18Cl2N4O2 |
Poids moléculaire |
417.3 g/mol |
Nom IUPAC |
N-[(E)-1-(2,4-dichlorophenyl)ethylideneamino]-3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C20H18Cl2N4O2/c1-3-28-19-7-5-4-6-15(19)17-11-18(25-24-17)20(27)26-23-12(2)14-9-8-13(21)10-16(14)22/h4-11H,3H2,1-2H3,(H,24,25)(H,26,27)/b23-12+ |
Clé InChI |
PYKBHGPIGFCZGS-FSJBWODESA-N |
SMILES isomérique |
CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)N/N=C(\C)/C3=C(C=C(C=C3)Cl)Cl |
SMILES canonique |
CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)NN=C(C)C3=C(C=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methylpropyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11969610.png)
![methyl (2E)-5-(4-methoxyphenyl)-7-methyl-2-(naphthalen-1-ylmethylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11969613.png)
![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11969618.png)
![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11969619.png)



![methyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-[1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11969636.png)
![Ethyl {[(16-{2-[(2-ethoxy-2-oxoethyl)amino]-2-oxoethyl}-1,4,10,13-tetraoxa-7,16-diazacyclooctadecan-7-yl)acetyl]amino}acetate](/img/structure/B11969639.png)
![3-chloro-N'-[(2-hydroxy-1-naphthyl)methylene]-1-benzo[b]thiophene-2-carbohydrazide](/img/structure/B11969641.png)
![isopropyl (2E)-2-[4-(dimethylamino)benzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11969646.png)

![N-(3-chloro-4-methylphenyl)-2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B11969658.png)

